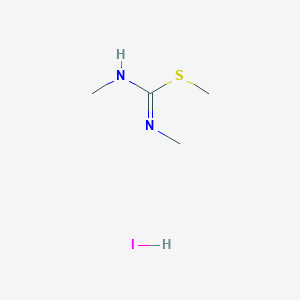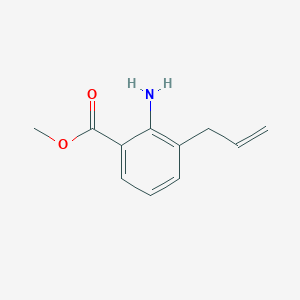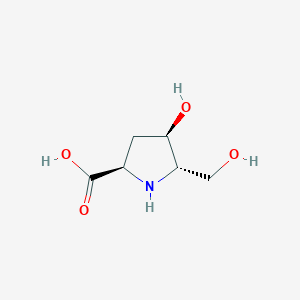
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative found in the human body. DOPS plays a crucial role in the biosynthesis of dopamine, a neurotransmitter that regulates movement, mood, and motivation. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.
Mécanisme D'action
DOPS acts as a precursor to dopamine, a neurotransmitter that regulates movement, mood, and motivation. DOPS is converted to dopamine through a series of enzymatic reactions in the brain. By increasing dopamine levels, DOPS is thought to improve motor function, attention, and mood in various neurological disorders.
Effets Biochimiques Et Physiologiques
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which are often deficient in various neurological disorders. DOPS has also been shown to improve motor function, attention, and mood in Parkinson's disease, ADHD, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
DOPS has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its well-established role in dopamine biosynthesis. However, the synthesis of DOPS is a complex process that requires specialized equipment and expertise, which may limit its availability for some experiments.
Orientations Futures
There are several future directions for research on DOPS, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action in the brain. Additionally, the use of DOPS in combination with other drugs or therapies may lead to improved outcomes for patients with neurological disorders.
Méthodes De Synthèse
DOPS is synthesized through a multi-step process involving the reaction of L-serine with formaldehyde and sodium borohydride, followed by oxidation and purification. The synthesis of DOPS is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, DOPS is used as a precursor to dopamine, which is deficient in the brains of Parkinson's patients. DOPS has been shown to improve motor symptoms and quality of life in Parkinson's patients.
In ADHD, DOPS has been shown to improve attention and cognitive function in children and adults. DOPS is thought to increase dopamine levels in the prefrontal cortex, a brain region involved in attention and executive function.
In depression, DOPS has been shown to improve mood and reduce symptoms in some patients. DOPS is thought to increase dopamine and norepinephrine levels in the brain, which are often deficient in depressed patients.
Propriétés
Numéro CAS |
159247-18-4 |
|---|---|
Nom du produit |
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5-/m1/s1 |
Clé InChI |
AEWQBAFSXFXHIT-MROZADKFSA-N |
SMILES isomérique |
C1[C@H]([C@@H](N[C@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
SMILES canonique |
C1C(C(NC1C(=O)O)CO)O |
Synonymes |
D-Proline, 4-hydroxy-5-(hydroxymethyl)-, (4R,5S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



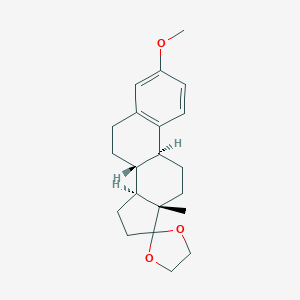
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
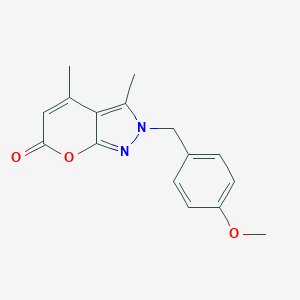

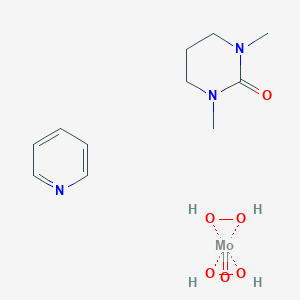
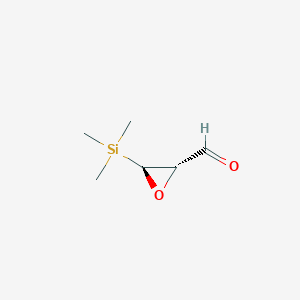
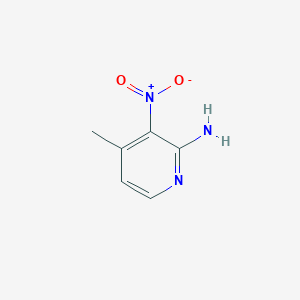
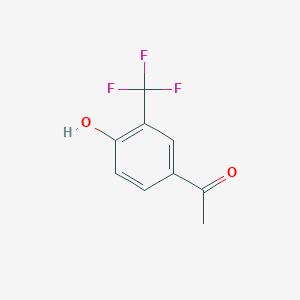
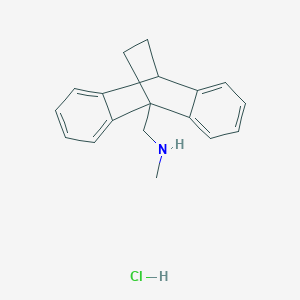
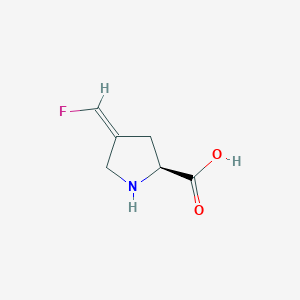
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

